molecular formula C18H14ClNO3 B12754723 3-Quinolinecarboxylic acid, 8-chloro-4-hydroxy-2-phenyl-, ethyl ester CAS No. 93663-76-4

3-Quinolinecarboxylic acid, 8-chloro-4-hydroxy-2-phenyl-, ethyl ester

Cat. No.: B12754723
CAS No.: 93663-76-4
M. Wt: 327.8 g/mol
InChI Key: HJAOITQAWQQQOU-UHFFFAOYSA-N
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Description

3-Quinolinecarboxylic acid, 8-chloro-4-hydroxy-2-phenyl-, ethyl ester is a complex organic compound belonging to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This particular compound is characterized by the presence of a quinoline core, substituted with a chloro group at the 8th position, a hydroxy group at the 4th position, and a phenyl group at the 2nd position, with an ethyl ester functional group attached to the carboxylic acid at the 3rd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Quinolinecarboxylic acid, 8-chloro-4-hydroxy-2-phenyl-, ethyl ester typically involves multi-step organic reactions. One common method involves the initial formation of the quinoline core through a Skraup synthesis, which is a classical method for constructing quinoline rings. This involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

The final step involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the Skraup synthesis and automated systems for the subsequent substitution and esterification reactions. The use of green chemistry principles, such as solvent recycling and waste minimization, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-Quinolinecarboxylic acid, 8-chloro-4-hydroxy-2-phenyl-, ethyl ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Quinolinecarboxylic acid, 8-chloro-4-hydroxy-2-phenyl-, ethyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Quinolinecarboxylic acid, 8-chloro-4-hydroxy-2-phenyl-, ethyl ester involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to the disruption of essential biological processes in bacteria or cancer cells, leading to their death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Quinolinecarboxylic acid, 8-chloro-4-hydroxy-2-phenyl-, ethyl ester is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the chloro group enhances its reactivity in substitution reactions, while the hydroxy group provides sites for oxidation and reduction. The phenyl group increases its hydrophobicity, potentially enhancing its ability to interact with biological membranes .

Properties

CAS No.

93663-76-4

Molecular Formula

C18H14ClNO3

Molecular Weight

327.8 g/mol

IUPAC Name

ethyl 8-chloro-4-oxo-2-phenyl-1H-quinoline-3-carboxylate

InChI

InChI=1S/C18H14ClNO3/c1-2-23-18(22)14-15(11-7-4-3-5-8-11)20-16-12(17(14)21)9-6-10-13(16)19/h3-10H,2H2,1H3,(H,20,21)

InChI Key

HJAOITQAWQQQOU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC2=C(C1=O)C=CC=C2Cl)C3=CC=CC=C3

Origin of Product

United States

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